Misoprostol B

Description

Structure

3D Structure

Properties

IUPAC Name |

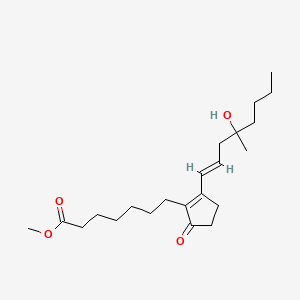

methyl 7-[2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,25H,4-9,12-17H2,1-3H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZJXGYROTGEG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1=C(C(=O)CC1)CCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331639-92-9 | |

| Record name | Misoprostol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331639929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Chemistry and Development of Misoprostol

Classical Total Synthesis Pathways of Misoprostol (B33685)

The initial synthetic strategies for misoprostol and other prostaglandins (B1171923) were pioneered by researchers like E.J. Corey and Raphael Pappo of G.D. Searle & Co., the company that developed the drug. nih.govoup.comgoogle.comepo.orgnih.govthieme-connect.com These classical syntheses established the fundamental framework for constructing the complex prostanoid skeleton.

A landmark in prostaglandin (B15479496) synthesis was Corey's bicyclo[2.2.1]heptane-based approach, which provided excellent stereochemical control. nih.govthieme-connect.com This strategy utilized a Diels-Alder reaction to form a bicyclic intermediate, which established the relative stereochemistry of the substituents on the cyclopentane (B165970) ring. thieme-connect.comwikipedia.org Key intermediates in these syntheses are often referred to as "Corey lactones," which are versatile building blocks for various prostaglandins. oup.commdpi.comresearchgate.net The synthesis of these lactones themselves required multiple steps. oup.com

The synthesis developed by Pappo and his colleagues at Searle specifically for misoprostol involved a conjugate addition of a complex organocuprate reagent to a cyclopentenone precursor. google.comepo.org This "two-component coupling strategy" is a convergent approach where the two main side chains of the prostaglandin are attached to a central cyclopentenone ring. researchgate.net The key steps in this classical Searle synthesis can be summarized as:

Preparation of the Cyclopentenone Core: This involves creating the five-membered ring with the required functional groups. A common starting material for this part of the molecule is methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. researchgate.netresearchgate.net

Synthesis of the Lower Side Chain Cuprate (B13416276): The synthesis of the lower (omega) side chain containing the tertiary alcohol was a multi-step process. google.comepo.org It initially involved the reduction of a triple bond to a trans-double bond, which could result in the formation of cis-isomer impurities. google.comgoogle.com This side chain was then converted into a lithium cuprate reagent for the subsequent coupling reaction. google.comepo.org

Conjugate Addition: The organocuprate reagent, containing the lower side chain, was then added to the cyclopentenone core. This 1,4-addition is a crucial step that forms the carbon-carbon bond connecting the lower side chain to the ring. google.comepo.org

Deprotection and Purification: The final steps involve the removal of protecting groups from the hydroxyl functions and purification of the final product. google.com

A significant challenge in these early methods was the preparation of the organocuprate reagent, which could be complicated and sometimes required the use of hazardous reagents like hexamethylphosphoramide (B148902) (HMPA). google.com

Modern Synthetic Methodologies for Prostanoid Analogs

Since the classical syntheses, research has focused on developing more efficient, scalable, and environmentally friendly methods for producing misoprostol and other prostanoid analogs. These modern methodologies often employ new reagents and catalytic systems. researchgate.net

Key areas of advancement include:

Improved Cuprate Chemistry: The original "lower order" lithium cuprates have been largely replaced by "higher order" cuprates. google.comepo.org These newer reagents, often generated from vinyl stannanes or vinyl zirconium compounds, are easier to prepare and handle. google.comepo.orggoogle.com The use of vinyl stannanes, for example, avoids the more difficult preparation of the vinyl iodides used in earlier methods. epo.org

Catalytic Asymmetric Synthesis: To address the issue of stereoisomers, modern approaches increasingly use catalytic asymmetric reactions to selectively form the desired enantiomer. Organocatalysis, for instance, has emerged as a powerful tool for constructing chiral cyclopentane frameworks. oup.com

Metathesis Reactions: Olefin metathesis has become a valuable tool in organic synthesis and has been applied to the construction of prostaglandin side chains. researchgate.netrsc.org

Enzymatic Resolutions: Enzymes are sometimes used to resolve racemic mixtures, separating the desired stereoisomer from the undesired ones with high selectivity. researchgate.net

One modern industrial approach involves the reaction of a vinyl stannane (B1208499) with copper iodide and methyllithium (B1224462) to form the cuprate reagent. google.comgoogle.com This is then reacted in a one-pot synthesis with a silyl-protected cyclopentenone (TMS-enone). google.com

| Methodology | Key Features | Advantages |

| Classical Cuprate Addition | Use of "lower order" lithium cuprates derived from vinyl iodides. | Established the feasibility of the convergent synthesis strategy. |

| Higher Order Cuprates | Utilization of vinyl stannanes or vinyl zirconium compounds. | Easier preparation of reagents, avoids some hazardous materials. epo.orggoogle.com |

| Organocatalysis | Asymmetric [3+2] cycloaddition reactions. | High diastereo- and enantioselectivity, building chiral frameworks efficiently. oup.com |

| Metathesis | Carbon-carbon double bond formation for side chains. | Efficient construction of complex olefinic structures. researchgate.netrsc.org |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture. | High specificity for the desired stereoisomer. researchgate.net |

Stereochemical Control and Diastereoselective Synthesis in Misoprostol Production

Misoprostol has four stereocenters, leading to a total of 16 possible stereoisomers. However, the synthesis typically controls the relative stereochemistry of three of these centers on the cyclopentane ring, leading to the production of four main stereoisomers in the final product as a racemic mixture. google.com The key challenge is controlling the stereochemistry at C11, C12, C13, and C16.

The stereochemistry of the cyclopentane core is often established early in the synthesis, for example, through the use of Corey's bicyclic intermediates. nih.govthieme-connect.com The conjugate addition of the lower side chain to the cyclopentenone ring creates the stereocenter at C12. The stereochemistry of the hydroxyl group at C11 and the side chain at C12 are typically trans to each other.

The formation of the four stereoisomers in the final product is due to the racemic nature of both the cyclopentenone starting material and the lower side chain. The synthesis produces a mixture of enantiomers for each of the two diastereomers. The two diastereomeric pairs result from the different stereoconfigurations at the C16 position on the side chain.

Modern synthetic efforts aim to improve the stereochemical outcome. Diastereoselective and enantioselective methods are being developed to produce a single desired isomer, which could potentially lead to a more potent drug with fewer side effects. For example, the use of chiral catalysts in the conjugate addition step can favor the formation of one enantiomer over the other. oup.com

The stereochemistry of the 15-hydroxyl group in natural prostaglandins is crucial for their biological activity and is determined by the cyclooxygenase enzymes (COX-1 and COX-2) during their biosynthesis from arachidonic acid. nih.govresearchgate.net In the chemical synthesis of misoprostol, where the hydroxyl group is at C16, controlling this stereocenter is a significant challenge and a key reason why the final product is a mixture of stereoisomers.

Industrial Synthesis Considerations and Process Chemistry Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process requires significant optimization to ensure cost-effectiveness, safety, and consistency. rjptonline.org For misoprostol, this has involved several key improvements over the classical synthetic routes.

Starting Materials: Industrial processes favor readily available and inexpensive starting materials. For instance, some routes have been developed starting from commercially available suberic acid. researchgate.netresearchgate.net

Reagent Selection: The use of expensive or hazardous reagents is minimized. For example, the toxic HMPA used in early syntheses has been eliminated. google.com Similarly, more stable and less expensive silyl (B83357) protecting groups like triethylsilyl (TES) are used instead of tetrahydropyranyl (THP). google.com The use of zirconocene (B1252598) chloride hydride, while effective for reducing alkynes with high stereoselectivity, is often too expensive for large-scale production. google.com

Purification: Misoprostol is an oil and must be purified by column chromatography to meet pharmaceutical standards. google.comgoogle.com Optimizing the chromatographic purification is a critical step in the industrial process to ensure high purity and remove isomers like misoprostol-A and 8-iso-misoprostol. google.com The choice of solvent systems and silica (B1680970) gel type is crucial for efficient separation. google.comgoogle.com

Stability: Misoprostol is chemically unstable at room temperature, particularly in the presence of moisture, and can degrade into inactive products like misoprostol A and B. nih.govghsupplychain.org The manufacturing process, from blending to tableting and packaging, must be conducted under controlled temperature and humidity conditions to minimize degradation. ghsupplychain.orgghsupplychain.org

| Process Aspect | Industrial Optimization |

| Starting Materials | Use of inexpensive, commercially available chemicals like suberic acid. researchgate.netresearchgate.net |

| Reagents | Replacement of hazardous (e.g., HMPA) and expensive (e.g., zirconocene chloride hydride) reagents. google.comgoogle.com |

| Key Reactions | Shift from vinyl iodides to more accessible vinyl stannanes for cuprate formation. epo.org |

| Efficiency | Implementation of "one-pot" synthesis steps to reduce handling and increase throughput. google.com |

| Purification | Optimized column chromatography to ensure high purity and remove degradation products. google.comgoogle.com |

| Product Stability | Controlled manufacturing environment (low humidity/temperature) to prevent degradation. ghsupplychain.orgghsupplychain.org |

Chemical Structure and Isomerism of Misoprostol Systems

Diastereoisomeric Composition of Misoprostol (B33685)

Misoprostol is chemically designated as (±) methyl 11α, 16-dihydroxy-16-methyl-9-oxoprost-13E-en-1-oate. The synthesis of this compound results in four stereoisomers due to the chiral centers at C-11 and C-16 on the two side chains, in addition to the chiral centers on the cyclopentanone (B42830) ring. However, the drug is specifically prepared as an equimolar (1:1) mixture of two diastereomers which differ in the configuration at the C-16 position. drugs.comnih.gov These two diastereomers are often referred to as Diastereomer A and Diastereomer B in analytical contexts, though this should not be confused with the degradation products Misoprostol A and Misoprostol B.

The term "this compound" in the context of impurities refers to a degradation product, not one of the two primary diastereomers of the active pharmaceutical ingredient. researchgate.net Misoprostol is susceptible to degradation, particularly in the presence of moisture. ghsupplychain.orgghsupplychain.org This degradation involves dehydration to form an intermediate known as Misoprostol A (a prostaglandin (B15479496) A analogue). Misoprostol A can then undergo isomerization to yield this compound (a prostaglandin B analogue). ghsupplychain.orgghsupplychain.org The molecular formula of Misoprostol is C22H38O5, whereas this compound has a molecular formula of C22H36O4, reflecting the net loss of a water molecule during the degradation process. fda.govfda.gov

The active drug substance is composed of the two C-16 diastereomers, which are considered the principal components. The key isomeric relationships in the Misoprostol system are summarized in the table below.

| Compound | Role | Typical Ratio in Drug Substance | Molecular Formula |

|---|---|---|---|

| Misoprostol Diastereomer 1 | Active Component | Approx. 50% | C22H38O5 |

| Misoprostol Diastereomer 2 | Active Component | Approx. 50% | C22H38O5 |

| Misoprostol A | Degradation Product | Variable Impurity | C22H36O4 |

| This compound | Degradation Product | Variable Impurity | C22H36O4 |

| 8-epi-Misoprostol | Degradation Product / Impurity | Variable Impurity | C22H38O5 |

Stereochemical Notations and Conformational Analysis of Misoprostol Isomers

The stereochemistry of Misoprostol is complex, with several chiral centers. The core structure is derived from prostaglandin E1, and the stereochemistry of the cyclopentanone ring is fixed with the substituents at positions 8, 11, and 12 having defined spatial orientations. The IUPAC name, methyl 7-[(1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate, specifies the configuration of the ring.

The diastereomerism in the active drug substance arises from the chiral center at C-16 in the omega side chain, which is created by the presence of a hydroxyl group and a methyl group on the same carbon. Therefore, the 1:1 mixture consists of the (16R)- and (16S)-isomers.

(16R)-Misoprostol

(16S)-Misoprostol

Chemical Characterization Techniques for Isomeric Mixtures

The analysis and separation of Misoprostol's diastereomers and related impurities require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method, with both normal-phase and reversed-phase systems being effective. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation. scispace.com

High-Performance Liquid Chromatography (HPLC): Normal-Phase Liquid Chromatography (NPLC) has proven particularly effective for the separation of the two primary diastereomers of Misoprostol. nih.gov Reversed-Phase Liquid Chromatography (RPLC) is more commonly used for the simultaneous determination of Misoprostol and its degradation products, including Misoprostol A and B. researchgate.net

| Technique | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|---|

| NPLC | XBridge bare silica (B1680970) (150 mm × 2.1 mm, 3.5 µm) | 1-propanol-heptane-TFA (4:96:0.1%, v/v/v) | 0.5 mL/min | UV at 205 nm | Separation of the two main diastereomers | nih.gov |

| RPLC | Ascentis Express C18 (150 mm × 4.6 mm, 5 µm) | Gradient of ACN-H2O-MeOH mixtures | 1.5 mL/min | UV at 200 nm | Separation of related substances and impurities | nih.gov |

| RPLC | Symmetry C18 (250 x 4.6 mm, 5µm) | Acetonitrile/water/methanol (45:55:1% v/v) | 1.0 mL/min | UV at 200 nm | Determination of misoprostol and its degradation impurities in tablets | researchgate.net |

Spectroscopic Methods: NMR and Mass Spectrometry are indispensable for the definitive structural elucidation of Misoprostol isomers.

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy can be used to confirm the structures of Misoprostol A and B, distinguishing them from the parent diastereomers. scispace.com The dehydration to form Misoprostol A results in a new double bond within the cyclopentanone ring, leading to significant shifts in the signals of nearby protons and carbons. The subsequent isomerization to this compound, which moves the double bond into conjugation with the ketone, causes further characteristic changes in the NMR spectrum.

Mass Spectrometry (MS): MS, particularly when coupled with chromatography (LC-MS or GC-MS), is a highly sensitive technique for identifying and quantifying Misoprostol and its related substances. scispace.comnih.gov The parent compound and its degradation products can be differentiated by their molecular weights. Misoprostol (C22H38O5) has a molecular weight of 382.5 g/mol , while Misoprostol A and B (C22H36O4) have a molecular weight of 364.5 g/mol . fda.govfda.gov Tandem mass spectrometry (MS/MS) can further provide structural information through characteristic fragmentation patterns. celerion.com

Degradation Pathways and Stability of Misoprostol Analogues

Mechanisms of Chemical Degradation in Prostanoid Methyl Esters

Prostanoid methyl esters, the class of molecules to which misoprostol (B33685) belongs, are susceptible to chemical degradation through several mechanisms. These reactions primarily involve dehydration and isomerization, which alter the molecule's structure and lead to a loss of biological activity.

Dehydration Pathways to Inactive Species

A primary degradation pathway for prostanoid methyl esters is dehydration. nih.gov This process involves the elimination of a water molecule from the prostaglandin (B15479496) structure. For instance, the synthetic prostaglandin E1 analogue, misoprostol, is known to be chemically unstable, and this instability is largely driven by dehydration, which leads to the formation of an inactive degradation product known as Misoprostol A. nih.govghsupplychain.orgnih.gov This particular reaction is catalyzed by the presence of water. ghsupplychain.org The dehydration of the parent compound not only forms an inactive species but also produces water, which can then catalyze further degradation of surrounding misoprostol molecules. ghsupplychain.org Studies on similar prostaglandin analogues, such as carboprost, also identify dehydration as a significant degradation reaction. researchgate.net

Isomerization Processes Leading to Degradation Products

Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, is another key degradation pathway. ghsupplychain.orgghsupplychain.org In the context of misoprostol, isomerization can lead to the formation of epimers, which are stereoisomers that differ in configuration at only one stereocenter. One such product is 8-epi-misoprostol, which is formed through isomerization and is considered an inactive degradation product. nih.govghsupplychain.org This process is also catalyzed by the presence of water. ghsupplychain.org Furthermore, the inactive dehydration product, Misoprostol A, can itself undergo isomerization to form another degradation product, Misoprostol B. nih.govghsupplychain.orgghsupplychain.org Research has demonstrated the use of specific chemical agents, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the intramolecular isomerization of A-type misoprostol into B-type misoprostol. eurekaselect.comresearchgate.net

Identification and Characterization of this compound and Related Impurities

The degradation of misoprostol results in several impurities that require careful identification and characterization to ensure the quality of the pharmaceutical substance.

Structural Elucidation of this compound (Methyl 7-((1R,2S,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate)

The compound specified, methyl 7-((1R,2S,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate, is identified in pharmaceutical literature as an impurity of misoprostol, specifically 12-epi-Misoprostol. opulentpharma.comhres.ca The structural elucidation of misoprostol impurities, including its various isomers, is accomplished using advanced spectroscopic techniques. researchgate.net These methods include proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry. researchgate.net These analytical tools allow for the confirmation of the distinct stereochemical configurations, particularly around the cyclopentane (B165970) ring and the attached side chains. The spectral data provide characteristic chemical shifts and coupling patterns that enable unambiguous identification and quantification of each isomeric form. The crystal structure of the active form of misoprostol bound to its receptor has been resolved at high resolution, providing atomic-level detail of its conformation, which serves as a basis for understanding the structural variations in its isomers and degradation products. nih.gov

This compound, also known as Misoprostol EP Impurity D, is a distinct degradation product. veeprho.com Its systematic IUPAC name is (E)-methyl 7-(2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopent-1-en-1-yl)heptanoate. veeprho.com This structure is characterized by a cyclopentenone ring, which distinguishes it from misoprostol and its other epimers.

Formation of Misoprostol A and 8-epi-Misoprostol

Misoprostol degrades into three primary inactive products: type A, type B, and 8-epi-misoprostol. ghsupplychain.org The formation of these impurities is a significant concern for the stability of misoprostol formulations. nih.gov

Misoprostol A: This is an inactive dehydration product. nih.gov Its formation is a direct result of the elimination of a water molecule from the misoprostol structure. This reaction is a critical degradation pathway, especially in the presence of moisture. nih.gov The addition of an acid content higher than 0.1% during purification can also promote the formation of Misoprostol A. google.com

8-epi-Misoprostol: This impurity is formed through the isomerization of misoprostol. ghsupplychain.org It is also referred to as Misoprostol EP Impurity A. chemicea.com The epimerization specifically occurs at the C-8 position of the molecule. nih.gov Like other degradation reactions of misoprostol, this process is catalyzed by water. ghsupplychain.org The formation of 8-epi-misoprostol can be hindered during chromatographic purification by adding a small amount of acid, such as formic or acetic acid, to the eluent, which blocks the basic sites on the silica (B1680970) gel that can facilitate this isomerization. google.com

| Degradation Product | Alternative Name | Formation Pathway | Catalyst/Promoting Factor |

|---|---|---|---|

| Misoprostol A | Inactive Type A Misoprostol | Dehydration | Water, High Acid Content nih.govghsupplychain.orggoogle.com |

| This compound | Misoprostol EP Impurity D | Isomerization of Misoprostol A | Water nih.govghsupplychain.org |

| 8-epi-Misoprostol | Misoprostol EP Impurity A | Isomerization of Misoprostol | Water nih.govghsupplychain.org |

Influence of Environmental Factors on Degradation Kinetics

The rate at which misoprostol and its analogues degrade is heavily influenced by environmental factors, primarily moisture and temperature.

Exposure to water has been identified as the principal driver in the degradation of misoprostol in tablets. ghsupplychain.orgghsupplychain.org The rate of degradation increases as the water content increases. ghsupplychain.org Stability studies have shown that the first-order rate constants for misoprostol degradation rise with an increase in its water content. nih.gov Degradation is minimal below a two percent water content, but under humid conditions, the transformation into degradation products like types A, B, and 8-epi-misoprostol is accelerated. nih.gov

Temperature also plays a crucial role. One study demonstrated that when tablets were removed from their protective packaging and stored at 40°C and 75% relative humidity (RH), a loss of over 50% of the active ingredient occurred within six months. nih.gov In contrast, at 25°C and 60% RH, the loss was significantly lower at 8.7% over the same period. nih.gov This highlights the synergistic effect of temperature and humidity on degradation kinetics. nih.govnih.gov The packaging is therefore critical for stability, with double-aluminum blister packs providing effective protection against moisture penetration, unlike PVC-aluminum blisters. ghsupplychain.org

The pH of the environment can also affect stability. Studies on related prostaglandins (B1171923) show that degradation can be catalyzed by both acid and base. nih.gov For carboprost, a gradual increase in stability was observed as the pH of aqueous buffers was increased from 7.3 to 9.1 and higher. researchgate.net

| Condition | Time | Observed Degradation | Source |

|---|---|---|---|

| Tablets exposed to 25°C / 60% RH | 48 hours | 5.1% decrease in active ingredient | nih.gov |

| Tablets exposed to 25°C / 60% RH | 48 hours | 25% increase in this compound | nih.gov |

| Tablets exposed to 25°C / 60% RH | 48 hours | 50% increase in Misoprostol A | nih.gov |

| Damaged blister at 40°C / 75% RH | 6 months | >50% loss of misoprostol | nih.gov |

| Damaged blister at 25°C / 60% RH | 6 months | 8.7% loss of misoprostol | nih.gov |

Hydrolytic Degradation Mechanisms and Water Content Effects

The formation of this compound is intrinsically linked to the hydrolytic degradation of the parent compound, Misoprostol. This process is primarily driven by the presence of water, which catalyzes a series of reactions leading to various degradation products. nih.govghsupplychain.orgghsupplychain.org

The principal pathway begins with the dehydration of Misoprostol, resulting in the formation of an inactive degradation product known as Misoprostol A. nih.govghsupplychain.orgghsupplychain.org This initial dehydration step is significant as it also produces water, which can then participate in further degradation reactions. nih.govghsupplychain.org Following its formation, Misoprostol A undergoes isomerization to form the more resonance-stabilized this compound. nih.govghsupplychain.orgnih.gov This isomerization is a slower process compared to the initial dehydration. nih.gov

The rate of Misoprostol degradation, and consequently the formation of its degradants including this compound, is directly proportional to the water content in the formulation. nih.govghsupplychain.org Studies have shown that the degradation of Misoprostol follows first-order kinetics in aqueous solutions. nih.gov Below a water content of two percent, the degradation rate is minimal. nih.gov However, in humid conditions, the transformation of Misoprostol into its degradation products, including this compound, is accelerated. nih.gov For instance, in a study where Misoprostol tablets were exposed to air at 25°C and 60% relative humidity, the amount of this compound increased by 25% after 48 hours. nih.gov

Another key degradation product formed through a water-catalyzed process is 8-epimer misoprostol, which results from the isomerization of Misoprostol. nih.govghsupplychain.org

Table 1: Impact of Air Exposure on Misoprostol Degradation Products

| Time of Exposure | Change in this compound Content | Change in Misoprostol A Content | Change in 8-epi Misoprostol Content |

| 48 hours | +25% | +50% | +11% |

Data from a study on Misoprostol tablets exposed to 25°C and 60% relative humidity. nih.gov

Thermal and Photolytic Instability Studies

While hydrolytic degradation is the primary concern, thermal and photolytic conditions also contribute to the instability of Misoprostol and its analogues.

Thermal Instability: Elevated temperatures accelerate the degradation of Misoprostol. derpharmachemica.com Pure Misoprostol has been shown to degrade by 50% within two weeks when stored at 55°C. nih.gov The formation of 8-epimer misoprostol is a degradation mechanism that particularly occurs at higher temperatures. nih.gov Forced degradation studies have indicated that Misoprostol degrades more significantly in thermal conditions compared to other stress factors. derpharmachemica.com For example, exposing a sample solution of Misoprostol to a temperature of 70°C for 48 hours in a hot air oven leads to measurable degradation. derpharmachemica.com Stability studies conducted at 40°C and 75% relative humidity showed a decline in Misoprostol content over six months, with the extent of degradation varying between different product batches. nih.gov

Table 2: Forced Degradation Studies of Misoprostol

| Stress Condition | Duration | % Degradation |

| 0.1 N NaOH | 90 min | 12.06% |

| 3 N HCl | 90 min | 14.3% |

| Dry Heat (70°C) | 48 h | Significant Degradation |

| Oxidative (30% w/v H₂O₂) | 15 min | Measurable Degradation |

Data from forced degradation studies on Misoprostol. derpharmachemica.com

Strategies for Enhancing Chemical Stability in Misoprostol Systems

Given the inherent instability of Misoprostol and the formation of degradation products like this compound, several strategies are employed to enhance the chemical stability of the drug product.

The most critical strategy is the control of moisture content. This is primarily achieved through packaging. Double-aluminum blister packs are considered essential as they provide a superior barrier against moisture penetration compared to PVC or PVDC/aluminum blisters. ghsupplychain.orgghsupplychain.org The integrity of this packaging is paramount; a damaged blister can lead to a more than 50% loss of the active ingredient within six months under conditions of high temperature and humidity (40°C and 75% RH). nih.gov

Formulation strategies also play a crucial role. Misoprostol is often formulated as a solid dispersion with hydroxypropyl methylcellulose (B11928114) (HPMC). nih.gov HPMC protects the Misoprostol molecules and slows down water penetration. nih.gov However, the protective capacity of HPMC can be exceeded if the water content becomes too high. nih.gov

Another approach involves the use of cyclodextrins. These molecules can form inclusion complexes with prostaglandin analogues, effectively shielding the labile parts of the drug from the aqueous environment. nih.gov Specifically, sulfobutyl ether β-cyclodextrin (SBE-β-CyD) has been shown to significantly decelerate the degradation of a prostaglandin E1 analogue, particularly base-catalyzed dehydration, in neutral and alkaline solutions. nih.gov This stabilizing effect is attributed to the inclusion of the drug within the cyclodextrin (B1172386) cavity and potential electrostatic repulsion of catalytic ions by the sulfobutyl groups. nih.gov

Finally, controlling the environmental conditions during manufacturing, such as maintaining low relative humidity and temperature, is vital to prevent degradation from the outset. nih.gov

Metabolic Transformation Pathways of Misoprostol

Enzymatic De-esterification to Misoprostol (B33685) Acid (Active Metabolite)

The initial and most critical step in the metabolism of misoprostol is its rapid de-esterification. nih.govfda.gov Misoprostol is a prodrug, specifically a methyl ester, which is hydrolyzed to its biologically active free acid form, known as misoprostol acid or SC-30695. nih.govmedchemexpress.comfrontiersin.org This conversion happens so swiftly, either before or during absorption, that the parent misoprostol compound is generally not found in the bloodstream. nih.govdrugbank.com The de-esterification process is facilitated by esterase enzymes present in various tissues, including the liver. hres.capsu.edu The resulting misoprostol acid is responsible for the compound's clinical activity. fda.govmedchemexpress.com

Further Reductive Metabolism to Dinor and Tetranor Metabolites

Following its formation, misoprostol acid undergoes further metabolic changes, primarily through reduction, leading to the creation of dinor and tetranor metabolites. drugbank.comtga.gov.au These metabolites, such as SC-41411, are considered inactive. drugbank.comoptionsforwomenstcroixvalley.orgmedicines.org.uk The metabolic process involves beta-oxidation of the alpha side chain, which effectively shortens the carboxylic acid chain. nih.govhres.capsu.edu This results in the formation of C18 (dinor) and C16 (tetranor) metabolites. psu.edu These metabolites are more polar than misoprostol acid, which facilitates their excretion from the body, primarily through the urine. tga.gov.aue-lactancia.org

ω-Oxidation and β-Oxidation Pathways of Prostaglandin (B15479496) Analogs

The metabolism of misoprostol and its active metabolite, misoprostol acid, follows pathways that are common to endogenous prostaglandins (B1171923) and fatty acids. hres.catga.gov.au These include ω-oxidation and β-oxidation. nih.govfda.gov

ω-Oxidation: This process involves the oxidation of the terminal methyl group (the omega carbon) of the beta side chain of misoprostol acid. nih.govfda.gov This pathway is a common route for the metabolism of fatty acids and prostaglandins, introducing a hydroxyl group which can then be further oxidized to a carboxylic acid. wikipedia.org

β-Oxidation: As mentioned previously, β-oxidation is a key pathway for the degradation of the alpha (carboxyl) side chain of misoprostol acid. nih.govhres.ca This process sequentially shortens the fatty acid chain, leading to the formation of the dinor and tetranor metabolites. glowm.commdpi.com

These oxidative pathways, along with the reduction of the ketone group to form prostaglandin F analogs, represent the primary routes for the inactivation and subsequent elimination of misoprostol's metabolites. nih.govfda.gov

Uncharacterized and Novel Metabolite Identification Studies

While the major metabolic pathways of misoprostol have been established, research into the complete metabolic profile is ongoing. drugbank.com Studies have indicated the existence of other metabolites, including a prostaglandin F1 (PGF1) analog of SC-41411 and a ω-16-carboxylic acid derivative. drugbank.com However, a comprehensive description of many of these minor or novel metabolites is not yet available in the literature. drugbank.compharmacompass.com

The use of advanced analytical techniques, such as mass spectrometry, is crucial for the identification and quantification of these uncharacterized metabolites. For instance, deuterated analogs of misoprostol metabolites are utilized as internal standards in metabolic pathway studies to improve analytical precision. Further research in this area will likely provide a more complete picture of the metabolic fate of misoprostol and could potentially identify new biologically active or inactive compounds.

Mechanistic Studies of Receptor Interactions and Intracellular Signaling

Misoprostol (B33685) Interactions with E-Prostanoid (EP) Receptors (EP1, EP2, EP3, EP4)

Misoprostol, a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), exerts its physiological effects by interacting with the E-prostanoid (EP) family of G-protein coupled receptors (GPCRs), which are the natural receptors for prostaglandin E2 (PGE2). nih.govyorku.ca These receptors, designated EP1, EP2, EP3, and EP4, are involved in a wide array of physiological and pathophysiological processes. nih.govphysiology.org

Misoprostol exhibits a broad but differential binding affinity for the EP receptor subtypes, which accounts for its diverse biological activities. nih.govoncotarget.com It is known to be an agonist for the EP2, EP3, and EP4 receptors. researchgate.netmdpi.com Studies have shown that misoprostol acts on EP receptors, though with generally lower affinities than the endogenous ligand PGE2, with a notable interaction at the EP3 receptor. yorku.caoncotarget.com

In various cell systems, the selectivity of misoprostol has been characterized. For instance, in rat large granular lymphocytes (RNK-16 cells), which express EP3 and EP4 receptors, misoprostol was shown to inhibit [3H]PGE2 binding, confirming its interaction with these subtypes. nih.gov In these cells, the functional outcome, an increase in intracellular cyclic AMP, was attributed to its agonist activity at the EP4 receptor. nih.gov In contrast, studies on mouse B lymphocytes suggest that the effects of misoprostol are mediated through both EP2 and EP4 receptors. pnas.org Research on rat hepatocytes also demonstrated that misoprostol competes for [3H]PGE1 binding sites, with a lower affinity compared to other EP3 receptor agonists like sulprostone. d-nb.info

The binding profile of misoprostol indicates a lack of high selectivity, which can lead to a range of effects depending on the tissue-specific expression of EP receptor subtypes. nih.govosti.gov For example, while it can activate EP2 and EP4 receptors, which typically couple to Gs proteins and increase intracellular cAMP, it also activates the EP3 receptor, which can couple to Gi proteins and inhibit adenylyl cyclase. oncotarget.comd-nb.infofrontiersin.org This mixed agonism contributes to its complex pharmacological profile.

The atomic-level understanding of how misoprostol interacts with its receptors has been significantly advanced by crystallographic studies. A high-resolution crystal structure of the free acid form of misoprostol bound to the human EP3 receptor has been determined at 2.5 Å resolution. nih.govrcsb.org This structure reveals that misoprostol binds within a completely enclosed pocket in the receptor. nih.govosti.govrcsb.org

Post-receptor Signaling Cascades Induced by Misoprostol

The binding of misoprostol to EP receptors initiates a cascade of intracellular signaling events that ultimately mediate its cellular effects. These pathways are crucial for its therapeutic actions, including its anti-inflammatory properties.

A primary signaling pathway affected by misoprostol is the cyclic adenosine (B11128) monophosphate (cAMP) pathway. nih.govnih.gov The interaction of misoprostol with EP2 and EP4 receptors, which are coupled to the stimulatory G-protein (Gs), leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. yorku.canih.gov This increase in cAMP is a key mechanism underlying many of misoprostol's effects. nih.govresearchgate.net For example, in human peripheral blood mononuclear cells (PBMCs) and the murine macrophage cell line RAW 264.7, the modulatory effects of misoprostol on cytokine production are largely mediated by increased cAMP levels. nih.gov In contrast, misoprostol's interaction with the EP3 receptor can lead to the inhibition of adenylyl cyclase via the inhibitory G-protein (Gi), resulting in decreased cAMP levels. d-nb.info Studies have also shown that misoprostol can modulate the cellular efflux of cAMP, exhibiting a distinct inhibitory potency on cAMP transport compared to cGMP transport. scirp.org

The elevation of intracellular cAMP by misoprostol leads to the activation of Protein Kinase A (PKA), a key downstream effector of the cAMP signaling pathway. researchgate.netresearchgate.net The activation of PKA is a critical step in mediating the anti-inflammatory actions of misoprostol. researchgate.netresearchgate.net Research has demonstrated that misoprostol-induced PKA activation is responsible for the inhibition of pro-inflammatory cytokine expression. nih.gov For instance, in mouse neuroblastoma cells, the misoprostol-induced increase in intracellular calcium is dependent on a PKA-mediated mechanism. nih.gov Furthermore, in neonatal rat models, misoprostol has been shown to induce a threefold increase in intracellular PKA activation, which is hypothesized to be a protective mechanism against hypoxic injury. researchgate.net In H9c2 cells, PKA activation peaks approximately 30 minutes after misoprostol treatment, highlighting the rapid nature of this signaling response. biorxiv.org

Misoprostol has been shown to attenuate the transcriptional activity of Nuclear Factor-κB (NF-κB), a pivotal transcription factor in the inflammatory response. researchgate.netnih.gov This effect is a downstream consequence of the cAMP/PKA signaling cascade. researchgate.netresearchgate.net In vitro studies using RAW 264.7 macrophage cells demonstrated that pretreatment with misoprostol significantly attenuated LPS-stimulated NF-κB luciferase reporter activity. nih.gov Chromatin immunoprecipitation (ChIP) analysis further revealed that misoprostol treatment leads to decreased binding of the p65 subunit of NF-κB to the promoter of the TNF-α gene. nih.gov This results in reduced recruitment of RNA Polymerase II to the promoter, ultimately leading to the attenuation of TNF-α transcription. nih.gov This attenuation of NF-κB activity is a key mechanism by which misoprostol exerts its anti-inflammatory effects. researchgate.netnih.gov

Role of Specific Misoprostol Moieties in Receptor Activation and Specificity

Misoprostol B, a stereoisomer of Misoprostol A, is a synthetic prostaglandin E1 analogue. Its biological activity is contingent upon its interaction with specific E-prostanoid (EP) receptors, a process governed by the distinct chemical moieties within its molecular structure. The molecule's IUPAC name is methyl 7-[2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopenten-1-yl]heptanoate. Detailed structural analysis, primarily through studies of the closely related and active metabolite, misoprostol free acid, reveals how different parts of the molecule contribute to receptor binding and subsequent activation. nih.gov this compound shares the same molecular formula (C22H36O4) as Misoprostol A.

The interaction with EP receptors, particularly subtypes like EP3, initiates a cascade of intracellular signaling events. nih.govdrugbank.com For some EP receptors, this involves the activation of adenylate cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov Studies on the parent compound, misoprostol, have shown it elevates intracellular cAMP and can also induce an increase in intracellular calcium concentration ([Ca2+]i) through a protein kinase A (PKA)-mediated pathway. nih.govyorku.ca

Binding Affinity of Related Prostaglandins (B1171923)

The following table presents binding affinity data for misoprostol and other prostaglandins to the EP3 receptor. This data is used as a reference due to the scarcity of specific binding studies on this compound.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| Misoprostol | EP3 | ~1 µM psu.edu |

| Sulprostone | EP3 | 1 nM psu.edu |

The α-Chain: This moiety is the seven-carbon carboxylic acid methyl ester chain (heptanoate). Structural studies of the related misoprostol free acid bound to the EP3 receptor highlight the critical role of the terminal carboxylic acid group of the α-chain. nih.gov This group extends into a polar sub-pocket of the receptor, forming a network of hydrogen bonds and ionic interactions with key amino acid residues such as Arginine (Arg333), Tyrosine (Tyr114), and Threonine (Thr206). nih.gov These interactions anchor the molecule within the binding site. nih.gov The ester functionality in this compound is a common modification in synthetic prostaglandins, designed to enhance bioavailability and chemical stability compared to the free acid forms.

The ω-Chain: The ω-chain is the eight-carbon side chain that features a double bond and a tertiary alcohol (a hydroxyl group and a methyl group at carbon 16). misoprostol.org This part of the molecule protrudes into a largely hydrophobic sub-pocket within the receptor. nih.gov The chain forms hydrophobic interactions with multiple receptor residues, including Glycine (Gly141), Tryptophan (Trp295), and Leucine (Leu298). nih.gov A single, crucial polar interaction occurs between the hydroxyl group at carbon 16 and the residue Glutamine (Gln339). nih.gov The structural modifications at C-16 (moving the hydroxyl group from the natural C-15 position and adding a methyl group) are known to improve oral activity and increase the molecule's duration of action. misoprostol.orgmdedge.com

The Cyclopentenone Ring: The central ring is a defining feature of this compound, specified as a cyclopentenone ring system. This structure arises from the absence of a hydroxyl group at the 11-position and dehydration, distinguishing it from the parent misoprostol compound which has a hydroxylated, saturated cyclopentane (B165970) ring. This moiety interacts with receptor residues primarily through hydrophobic interactions. nih.gov The altered structure of the ring in this compound, specifically the presence of a double bond (unsaturation), significantly changes its conformation and electronic properties compared to the parent compound, which would in turn affect its fit and interactions within the receptor binding pocket.

Postulated Roles of this compound Moieties in Receptor Interaction

| Moiety | Key Structural Features | Postulated Role in Receptor Interaction | Interacting Receptor Components (based on EP3 structure) |

|---|---|---|---|

| α-Chain | Methyl heptanoate (B1214049) chain | Anchors the ligand in the binding pocket through polar interactions. nih.gov The methyl ester enhances bioavailability. | Forms hydrogen bonds and ionic interactions with a polar sub-pocket (e.g., Arg333, Tyr114, Thr206). nih.gov |

| ω-Chain | (E)-4-hydroxy-4-methyloct-1-enyl chain | Orients within a hydrophobic pocket. nih.gov The C-16 hydroxyl and methyl groups improve oral activity and duration of action. misoprostol.orgmdedge.com | Forms hydrophobic interactions (e.g., Gly141, Trp295) and a key polar bond via the C-16 hydroxyl group (e.g., with Gln339). nih.gov |

Analytical Methodologies for Misoprostol and Its Impurities

Chromatographic Techniques for Purity Profiling and Diastereoisomer Separation

Chromatographic methods are fundamental in the analysis of Misoprostol (B33685) and its impurities, allowing for the separation and quantification of individual components within a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Misoprostol. Due to Misoprostol's low UV absorbance, a derivatization process is often employed to enhance its detectability. wisdomlib.org One such method involves using methanolic potassium hydroxide (B78521) as a derivatizing agent, which converts Misoprostol into a derivative with a maximum absorbance at 285 nm, significantly improving detection sensitivity. wisdomlib.org

Validation of these HPLC methods is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. sigmaaldrich.comijcpa.indss.go.th This validation process typically assesses parameters such as specificity, linearity, precision, accuracy, and robustness. ijcpa.indss.go.th For instance, a developed RP-HPLC method for the simultaneous estimation of Mifepristone and Misoprostol was validated for these parameters, demonstrating its suitability for quantitative analysis. ijcpa.in

Normal Phase (NP) LC for Diastereoisomer Resolution

Normal Phase Liquid Chromatography (NP-LC) is particularly effective for resolving the diastereoisomers of Misoprostol. sigmaaldrich.comsigmaaldrich.com A validated NP-LC method utilized a bare silica (B1680970) column with a mobile phase composed of 1-propanol, heptane, and trifluoroacetic acid (TFA) (4:96:0.1, v/v/v). sigmaaldrich.comresearchgate.net This method successfully separated the two diastereoisomers with a resolution greater than 2 within a 20-minute analysis time. sigmaaldrich.comresearchgate.net The optimal mobile phase composition was determined to be IPA-heptane-TFA (4:96:0.1, v/v/v) as it provided a better peak shape and resolution. researchgate.net

Table 1: NP-LC Method for Misoprostol Diastereoisomer Separation

| Parameter | Value |

|---|---|

| Column | XBridge bare silica (150mm × 2.1mm, 3.5µm) sigmaaldrich.com |

| Mobile Phase | 1-propanol-heptane-TFA (4:96:0.1%, v/v/v) sigmaaldrich.com |

| Flow Rate | 0.5 mL/min sigmaaldrich.com |

| Detection | UV at 205 nm sigmaaldrich.com |

| Column Temperature | 35°C sigmaaldrich.com |

| Analysis Time | < 20 min sigmaaldrich.com |

Reversed Phase (RP) LC for Related Substances Analysis

Reversed Phase Liquid Chromatography (RP-LC) is a robust method for separating Misoprostol from its related substances, including the degradation product Misoprostol B. sigmaaldrich.comsigmaaldrich.com A developed RP-LC method employs a C18 column and a gradient mobile phase of acetonitrile, water, and methanol. sigmaaldrich.comresearchgate.net This method can effectively separate Misoprostol from impurities such as Misoprostol A and this compound. researchgate.net

Table 2: RP-LC Method for Misoprostol Related Substances

| Parameter | Value |

|---|---|

| Column | Ascentis Express C18 (150mm × 4.6mm, 5µm) sigmaaldrich.com |

| Mobile Phase A | ACN-H2O-MeOH (28:69:3 v/v/v) sigmaaldrich.com |

| Mobile Phase B | ACN-H2O-MeOH (47:50:3 v/v/v) sigmaaldrich.com |

| Flow Rate | 1.5 mL/min sigmaaldrich.com |

| Detection | UV at 200 nm sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Quantification

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a highly sensitive technique used for the quantification of Misoprostol's active metabolite, Misoprostol acid, in biological samples like serum and breast milk. capes.gov.brnih.gov These methods often involve complex derivatization procedures to make the analytes suitable for GC analysis. researchgate.net For instance, a method for determining Misoprostol acid involved derivatization with O-2,3,4,5,6-pentafluorobenzylhydroxylamine hydrochloride (PFBHA) and 2,3,4,5,6-pentafluorobenzylbromide (PFBB). oup.com Despite the complexity, GC-MS/MS provides a very low limit of quantification. capes.gov.br However, the sample preparation can be time-consuming. nih.gov

Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS)

Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) offers a highly sensitive and selective method for the determination of Misoprostol acid in various biological matrices, including whole blood, placenta, and fetal liver. mdpi.com This technique has been successfully developed and validated for forensic toxicological purposes. mdpi.com A validated UHPLC-QqQ-MS/MS method demonstrated a limit of detection of 25 pg/mL and a limit of quantification of 50 pg/mL. mdpi.com The use of a deuterated analog of Misoprostol acid as an internal standard can achieve high recovery values. researchgate.net

Spectroscopic Methods for Structural Characterization of Degradation Products (e.g., this compound)

Spectroscopic techniques are indispensable for the structural elucidation of Misoprostol's degradation products. Misoprostol can degrade into three main inactive products: Misoprostol A, this compound, and 8-epi-Misoprostol. nih.govghsupplychain.org Misoprostol A is formed through dehydration, and this compound results from the isomerization of Misoprostol A. nih.gov

Advanced spectroscopic methods, including proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS), have been used to confirm the distinct structures of these degradation products. Fourier-transform infrared spectroscopy (FTIR) has also been utilized to identify Misoprostol, with characteristic peaks observed at 3304, 2912, 1731, 1364, and 1016 cm⁻¹. gsconlinepress.com

Quantitative Analysis of Misoprostol and Impurities in Research Matrices

The quantitative analysis of misoprostol and its associated impurities in various research matrices, including pharmaceutical formulations and biological specimens, is critical for quality control, pharmacokinetic studies, and forensic investigations. Due to the inherent instability of misoprostol and its rapid metabolism in vivo, highly sensitive and specific analytical methods are required. Unchanged misoprostol is often undetectable in plasma, even shortly after administration. waters.comwaters.com Consequently, most bioanalytical methods focus on its primary and biologically active metabolite, misoprostol acid. waters.comwaters.comgynuity.org

Methodologies for quantification vary significantly depending on the matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is frequently employed for the analysis of bulk drug and pharmaceutical dosage forms. wjpps.comresearchgate.net For biological matrices such as plasma, serum, and whole blood, where concentrations are exceedingly low, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique due to its superior sensitivity and specificity. waters.commdpi.comnih.gov

Analysis in Pharmaceutical Preparations

Stability-indicating HPLC methods are essential for ensuring the quality of misoprostol tablets by separating the active pharmaceutical ingredient (API) from its degradation products and isomers. researchgate.netresearchgate.net These methods are validated to be specific, linear, accurate, and precise.

One such method utilized a reversed-phase C18 column with an isocratic mobile phase of acetonitrile, water, and methanol, with UV detection at 200 nm. wjpps.com Another study described a method using a cyano column with a mobile phase of water, acetonitrile, and orthophosphoric acid, detecting at 205 nm. researchgate.net Due to misoprostol's low UV absorption, derivatization can be used to enhance detectability. wisdomlib.org A study employed methanolic potassium hydroxide as a derivatizing agent, which shifted the maximum absorbance to 285 nm, significantly improving sensitivity for UV detection. wisdomlib.org

The following table summarizes various HPLC methods used for the quantitative analysis of misoprostol in pharmaceutical dosage forms.

Table 1: HPLC Methodologies for Misoprostol in Pharmaceutical Tablets

| Analytical Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Thermo MOS Hypersil, 150x4.6mm, 5µ | Methanol:Water:Acetonitrile (800:700:500 v/v/v) | 1.0 | UV at 200 nm | Not Specified | wjpps.com |

| Luna C18, 250x4.6 mm, 5µ | Acetonitrile:0.01M Triethylamine buffer (pH 2.5) (30:70 v/v) | 1.0 | UV at 227 nm | 3.831 | scholarsresearchlibrary.com |

| Inertsil ODS, 150mmx4.6mm, 3.5µ | Acetonitrile:0.1% Orthophosphoric Acid (50:50 v/v) | 1.0 | UV at 227 nm | 6.966 | researchgate.net |

| Stable bond cyano | Water:Acetonitrile:Orthophosphoric Acid (650:350:0.5 mL) | 1.0 | UV at 205 nm | Not Specified | researchgate.net |

Analysis in Biological Matrices

The quantification of misoprostol's active metabolite, misoprostol acid, in biological fluids like plasma, serum, and blood is challenging due to very low physiological concentrations (in the pg/mL range). waters.comwaters.com Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS or UPLC-MS/MS) is the method of choice for these applications. mdpi.comnih.gov These methods offer high sensitivity, with lower limits of quantification (LLOQ) reported as low as 2.5 to 5 pg/mL in human plasma. waters.comwaters.comnih.gov

Sample preparation for biological matrices typically involves solid-phase extraction (SPE) to isolate the analyte and remove interfering endogenous components before instrumental analysis. nih.govnih.govmedcraveonline.com The chromatographic separation is generally achieved on a C18 reversed-phase column. waters.comnih.govmedcraveonline.com Detection is performed by a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. mdpi.comnih.gov For instance, a common transition monitored for misoprostol acid is m/z 367.0 → 249.1 in negative ionization mode. mdpi.com

Research has also focused on the analysis of misoprostol acid in other research matrices, such as whole blood, placenta, and fetal liver, particularly for forensic toxicological purposes. mdpi.comnih.gov A validated UPLC-MS/MS method for whole blood demonstrated linearity in the range of 25-2000 ng/L with a limit of quantification (LOQ) of 25 ng/L. nih.govepa.gov In a forensic case study, misoprostol acid was successfully quantified in placenta and fetal liver samples using UHPLC-QqQ-MS/MS. mdpi.com

The table below details the findings from several studies on the quantitative analysis of misoprostol acid in various biological matrices.

Table 2: Research Findings on Quantitative Analysis of Misoprostol Acid in Biological Matrices

| Matrix | Analytical Method | Sample Preparation | LLOQ | Linearity Range | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Human Plasma | UPLC-TQ-S MS/MS | Extracted Samples | 5 pg/mL | 5 - 500 pg/mL | A highly sensitive method was developed to quantify low concentrations of misoprostol acid. waters.com | waters.comwaters.com |

| Human Plasma | LC-ESI-MS/MS | Solid Phase Extraction (SPE) | 2.5 pg/mL | 2.5 - 1200 pg/mL | The developed assay was successfully applied to a clinical pharmacokinetic study. nih.gov | nih.gov |

| Whole Blood | UPLC-MS/MS | Solid Phase Extraction (SPE) | 25 ng/L | 25 - 2000 ng/L | The method showed high recovery (89-97%) and was successfully used in a controlled administration study. nih.gov | nih.govepa.gov |

| Placenta, Fetal Liver, Whole Blood | UHPLC-QqQ-MS/MS | Not Specified | 50 pg/mL | 50 - 20,000 pg/mL | Method successfully applied in forensic cases, quantifying misoprostol acid in placenta (793 pg/g and 2332 pg/g) and fetal liver (309 pg/g). mdpi.com | mdpi.com |

Analysis of Impurities

The stability of misoprostol is a significant concern, as it can degrade into several related impurities, including diastereoisomers such as 8-epimisoprostol (B15201911) and 11,12-dehydromisoprostol (misoprostol A). researchgate.net A study of misoprostol products found that many samples contained impurities like 8-, 11-, and 12-epi misoprostol at levels exceeding allowable limits, indicating the use of low-quality active ingredients. gynuity.org Therefore, stability-indicating analytical methods that can resolve misoprostol from these impurities are crucial for quality assessment. researchgate.netresearchgate.net

Structure Activity Relationships Sar in Misoprostol and Its Analogs

Impact of Structural Modifications on EP Receptor Binding and Functional Activity

No research data is available that specifically details the binding affinities (Ki) or functional activities (EC50) of "Misoprostol B" at different EP receptor subtypes (EP1, EP2, EP3, EP4). Structure-activity relationship (SAR) studies for prostaglandins (B1171923) typically involve systematic modifications of the cyclopentanone (B42830) ring, the alpha-chain, and the omega-chain to determine their effect on receptor interaction. nih.gov For example, the presence and configuration of hydroxyl groups at positions C11 and C15, and the nature of the C1 carboxyl group are known to be critical for the activity of PGE2 and its analogs at the EP1 receptor. nih.gov Misoprostol (B33685) itself differs from natural prostaglandin (B15479496) E1 by the placement of the hydroxyl and methyl groups on the omega-chain (at C16 instead of C15), which enhances its oral activity and duration of action. misoprostol.org Without experimental data for "this compound," any discussion on how its unique structure—notably the lack of the C11 hydroxyl group as suggested by its molecular formula C22H36O4—impacts receptor binding would be purely speculative.

Design Principles for Novel Prostanoid Analogs with Enhanced Selectivity

The design of selective prostanoid analogs is guided by understanding the structural differences in the binding pockets of the EP receptor subtypes. nih.gov For example, achieving selectivity for the EP3 receptor over other subtypes is a key goal in developing improved uterotonic drugs to reduce side effects. nih.gov The crystal structure of the EP3 receptor has revealed specific interactions that can be exploited for designing selective agonists. nih.gov However, as there is no foundational data on the selectivity profile of "this compound," there is no basis to discuss design principles for its potential analogs.

Rational Design of Misoprostol Derivatives for Specific Biological Targets (Non-Clinical)

The rational design of derivatives requires a known biological target and a baseline understanding of the lead compound's pharmacology. While misoprostol itself has been investigated for various non-clinical targets, there is no information in the scientific literature regarding any such efforts or findings for "this compound."

Pre Clinical Pharmacological Investigations and Biological Mechanisms

In Vitro Studies on Cellular Prostaglandin (B15479496) Receptor Expression and Activation

In vitro studies have been crucial in elucidating the stereospecific nature of misoprostol's interaction with prostaglandin receptors. Research on enriched canine parietal cells has demonstrated that the binding of misoprostol's active metabolite, misoprostol (B33685) acid, to prostaglandin E (EP) receptors is a saturable, reversible, and highly stereospecific process. pfizermedicalinformation.comosti.gov This specificity indicates a receptor-mediated mechanism of action.

Studies comparing the four stereoisomers of misoprostol have identified the 11R, 16S isomer as the most potent in inhibiting histamine-stimulated acid secretion in isolated canine parietal cells, with an IC50 value of 1.4 ± 0.1 nM. nih.gov This isomer is considered the primary contributor to the gastric antisecretory effects of misoprostol. hku.hk In contrast, the other three stereoisomers, which would include the enantiomeric forms that constitute what may be referred to as Misoprostol B, exhibit minimal antisecretory activity. hku.hk One racemate of misoprostol was found to be at least 1,000 times more potent than the other, highlighting the significant difference in biological activity between the isomeric pairs. nih.gov

The active metabolite, misoprostol acid (SC-30695), demonstrates a binding affinity to EP receptors that is comparable to the parent compound. pfizermedicalinformation.comnih.gov Misoprostol has been shown to bind to and stimulate EP2, EP3, and EP4 receptors, but not EP1 receptors. wikipedia.org This selective binding profile is thought to contribute to its specific physiological effects. While these studies provide a clear picture of the primary active isomer, they offer limited specific data on the receptor binding characteristics of this compound itself, other than indicating its significantly lower potency.

Animal Models for Investigating Misoprostol's Fundamental Biological Effects

Animal models have been extensively used to study the biological effects of the misoprostol compound as a whole, revealing anti-inflammatory and neuroprotective properties. For instance, in a rat model of collagen-induced arthritis, a model for chronic inflammation, misoprostol did not show a significant effect on the course of the disease. researchgate.net However, in a subcutaneous air pouch model in rats, which represents acute inflammation, misoprostol demonstrated a dose-dependent reduction in leukocyte counts, suggesting a suppressive effect on neutrophil-mediated acute inflammation. researchgate.net

Regarding neuroprotective effects, studies in animal models of Alzheimer's disease and stroke have shown that misoprostol can exert protective actions. In APP/PS1 transgenic mice, a model for Alzheimer's, misoprostol administration was found to reduce brain injury and neurodegeneration. nih.gov It has also been shown to have a protective effect against brain injury induced by chronic aluminum overload in rats. nih.gov In a murine model of intracerebral hemorrhage, misoprostol treatment decreased brain lesion volume and improved functional outcomes. osti.gov

Molecular Mechanisms Underlying Observed Biological Activities

The molecular mechanisms underlying the biological activities of misoprostol have been linked to its ability to modulate cytokine production and oxidative stress.

Cytokine Modulation: Misoprostol has been shown to modulate the expression of various cytokines. In vitro and in vivo studies have demonstrated that misoprostol can decrease the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). drugbank.comnih.gov This effect is largely mediated by an increase in intracellular cyclic AMP (cAMP) levels, which in turn affects the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and cAMP response element-binding protein (CREB). drugbank.comnih.gov Specifically, misoprostol has been shown to decrease NF-κB activity and its binding to the TNF-α promoter, leading to reduced TNF-α gene expression. drugbank.com Conversely, increased CREB activity leads to enhanced binding to the IL-10 promoter and increased IL-10 gene expression. drugbank.com

Oxidative Stress: Several studies have indicated that misoprostol can attenuate oxidative stress. In a rat model of doxorubicin-induced cardiac damage, misoprostol treatment prevented the increase in malondialdehyde (MDA), a marker of lipid peroxidation, and the decrease in the activities of antioxidant enzymes such as catalase and superoxide (B77818) dismutase. oup.com Similarly, in a rat model of amikacin-induced liver injury, misoprostol ameliorated oxidative damage by decreasing MDA levels and increasing glutathione (B108866) activities. nih.gov In a study on APP/PS1 mice, misoprostol administration was found to reduce oxidative stress in the brain. nih.gov

While these findings on cytokine modulation and oxidative stress are well-documented for the misoprostol compound, there is a lack of specific research isolating and examining the molecular mechanisms of the this compound isomer.

Comparative Biological Activities of Misoprostol Isomers and Metabolites

The biological activity of misoprostol is highly dependent on its stereochemistry. As mentioned, the 11R, 16S isomer of misoprostol is the most potent in terms of gastric antisecretory activity. nih.gov The primary and active metabolite, misoprostol acid (SC-30695), is as potent as the parent compound in its antisecretory effects. nih.gov In contrast, the beta-oxidation metabolites of misoprostol have been found to lack significant activity. nih.gov

One study specifically refers to "Misoprostol A" and "this compound" as impurities in misoprostol tablets. ghsupplychain.org This suggests they are distinct chemical entities from the primary active isomers and are monitored for quality control purposes. Another study identified SC-30249 as the active isomer of misoprostol responsible for its mucosal protective effects. nih.gov A polymer delivery system for SC-30249 was found to have a similar spectrum of mucosal protective activity to the standard misoprostol formulation but with reduced diarrheagenic effects in rats, suggesting that the systemic availability of this specific isomer contributes to side effects. google.com

The following table summarizes the key findings on the comparative activity of misoprostol isomers and metabolites, highlighting the limited information available for "this compound".

| Compound/Isomer | Reported Biological Activity | Source |

| Misoprostol (mixture) | Gastric antisecretory, mucosal protective, anti-inflammatory, neuroprotective, cytokine modulation, reduction of oxidative stress. | osti.govnih.govhku.hkresearchgate.netnih.gov |

| 11R, 16S-isomer | Most potent isomer for gastric acid inhibitory activity. | nih.govhku.hk |

| Other 3 stereoisomers | Minimal gastric antisecretory activity. | hku.hk |

| Misoprostol Acid (SC-30695) | Active metabolite, equipotent to misoprostol in antisecretory activity. | nih.gov |

| Beta-oxidation metabolites | Lack significant activity. | nih.gov |

| SC-30249 | Active isomer responsible for mucosal protective effects. | nih.gov |

| This compound | Identified as an impurity in misoprostol tablets; specific biological activity data is not available in the reviewed literature. | ghsupplychain.org |

Future Directions in Misoprostol Chemical and Biological Research

Advanced Analytical Approaches for Complex Mixture Analysis

The analysis of misoprostol (B33685) is inherently challenging due to its instability and its tendency to exist in a mixture with its isomers, including Misoprostol A, 8-epi misoprostol, and Misoprostol B. plos.orgplos.org Future research must focus on developing more sophisticated analytical techniques to accurately resolve and quantify this compound within these complex mixtures, which is crucial for both quality control of the active pharmaceutical ingredient and for detailed biological studies.

High-performance liquid chromatography (HPLC) is a standard method for analyzing misoprostol and its related substances. plos.orgresearchgate.net However, achieving baseline separation of all four isomers can be difficult. Future advancements should explore the use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (QqQ-MS/MS), which offers superior resolution and sensitivity. mdpi.com Developing and validating UHPLC-QqQ-MS/MS methods specifically for this compound would enable precise quantification even at very low concentrations, such as those found in degradation studies or biological matrices. mdpi.com

Further research could also investigate novel stationary phases in chromatography that offer enhanced selectivity for prostaglandin (B15479496) isomers. Chiral chromatography columns, for instance, could be instrumental in separating the diastereomers. Additionally, multidimensional chromatography techniques could provide the necessary resolving power to separate all components in a single analytical run.

| Analytical Technique | Future Research Focus for this compound | Potential Impact |

| UHPLC-QqQ-MS/MS | Method development and validation for specific quantification of this compound in the presence of other isomers. mdpi.com | Enables highly sensitive and selective analysis in complex biological and pharmaceutical samples. |

| Chiral Chromatography | Exploration of chiral stationary phases for baseline separation of this compound from its diastereomers. | Provides accurate assessment of isomeric purity and facilitates stereospecific biological assays. |

| Multidimensional HPLC | Implementation of 2D-HPLC systems to resolve co-eluting isomers. | Achieves comprehensive separation of all related substances in a single analysis, improving accuracy of quality control. |

| Supercritical Fluid Chromatography (SFC) | Investigation of SFC as a green alternative to normal and reversed-phase HPLC for isomer separation. | Offers faster analysis times and reduced solvent consumption while providing orthogonal selectivity. |

Computational Chemistry and Molecular Modeling for Receptor-Ligand Interactions

Understanding how this compound interacts with prostaglandin receptors, such as the EP3 receptor, is fundamental to elucidating its biological activity. nih.gov Computational chemistry and molecular modeling provide powerful tools to predict and analyze these interactions at an atomic level. nih.gov While high-resolution crystal structures of misoprostol (in its free acid form) bound to the EP3 receptor exist, similar studies for this compound are a clear future necessity. nih.gov

Future research should employ molecular docking simulations to compare the binding modes of this compound with that of misoprostol and the endogenous ligand PGE2 within the EP3 receptor's binding pocket. nih.govmdpi.com These studies can help identify key differences in polar and hydrophobic interactions, which may explain variations in binding affinity and receptor activation. researchgate.net

Molecular dynamics (MD) simulations can further be used to explore the conformational dynamics of the receptor-ligand complex, providing insights into the stability of the bound state and the mechanism of receptor activation. nih.gov By calculating the binding free energy, researchers can quantitatively predict the relative potency of this compound. This in silico data is invaluable for guiding the synthesis of novel analogs and for interpreting experimental results from binding and signaling assays. nih.govresearchgate.net

| Modeling Technique | Research Application for this compound | Scientific Question Addressed |

| Molecular Docking | Predict the preferred binding pose of this compound within the EP3 receptor active site. mdpi.com | How does the stereochemistry of this compound affect its orientation and key interactions with receptor residues compared to other isomers? |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the this compound-EP3 receptor complex over time. nih.gov | What is the stability of the this compound-receptor complex and what conformational changes does it induce in the receptor? |

| Free Energy Calculations | Quantify the binding affinity of this compound to the EP3 receptor. | What is the predicted potency of this compound as an agonist or antagonist relative to misoprostol? |

| Pharmacophore Modeling | Generate a 3D pharmacophore model based on the predicted binding mode of this compound. mdpi.com | What are the essential chemical features required for binding, and can this model be used for virtual screening of new ligands? |

Novel Synthetic Routes for Stereoselective Access to Misoprostol Isomers and Analogs

The therapeutic potential of any misoprostol isomer is contingent upon the ability to produce it in a stereochemically pure form. The synthesis of prostaglandins (B1171923) is notoriously complex, often involving numerous steps and challenging stereochemical control. researchgate.netacs.org A critical future direction is the development of novel, efficient, and highly stereoselective synthetic routes to access not only this compound but also other specific isomers and novel analogs.

Current prostaglandin syntheses often rely on strategies that can be linear and produce mixtures of isomers that are difficult to separate. Future synthetic efforts should focus on convergent approaches, where key fragments of the molecule are synthesized separately and then combined. researchgate.net The use of modern catalytic methods, such as transition-metal-catalyzed cross-coupling and metathesis reactions, could significantly streamline these syntheses. researchgate.net

Furthermore, chemoenzymatic methods, which utilize enzymes like lipases for stereoselective transformations, offer a promising avenue for resolving stereoisomers or creating specific chiral centers with high fidelity. taltech.ee Developing a synthetic strategy that allows for divergent access to each of the misoprostol isomers from a common intermediate would be a major breakthrough, enabling a systematic investigation of their structure-activity relationships. The synthesis of analogs with modified side chains or altered ring structures could also lead to compounds with improved receptor selectivity or metabolic stability. service.gov.uk

Exploration of Misoprostol-Derived Scaffolds for Chemical Biology Tool Development

The core structure of misoprostol and its isomers, including this compound, represents a validated prostaglandin scaffold. This scaffold can be leveraged for the development of sophisticated chemical biology tools to probe the complex signaling pathways of prostaglandin receptors. mdpi.com The creation of such tools is a vital future direction that could unlock new biological insights and therapeutic targets.

One approach involves synthesizing this compound analogs that incorporate a "tag" or "handle" for further modification. For example, an analog could be designed with a terminal alkyne or azide (B81097) group, allowing it to be attached to fluorescent dyes, biotin, or affinity resins via click chemistry. These tagged probes could be used in cellular imaging studies to visualize the subcellular localization of prostaglandin receptors or in affinity-based proteomics to identify novel receptor-interacting proteins.